![molecular formula C4H10O3S B1266159 2-Propanol, 1-(methylsulfonyl)- CAS No. 1977-38-4](/img/structure/B1266159.png)
2-Propanol, 1-(methylsulfonyl)-
Overview
Description
“2-Propanol, 1-(methylsulfonyl)-” is an organic compound with the molecular formula C4H10O3S . It is also known as mesitylsulfinylpropanol. It has shown potential in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of “2-Propanol, 1-(methylsulfonyl)-” consists of 4 carbon atoms, 10 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom . More detailed structural analysis is not available in the search results.Scientific Research Applications
Use in Scientific Research
“2-Propanol, 1-(methylsulfonyl)-” is used in scientific research . It is available for purchase from various scientific supply companies, indicating its use in laboratory settings .
Role in Organosolv Treatment
One study used 1- and 2-propanol in an organosolv treatment process to extract polyphenolic compounds from potato peels . While the study did not specifically mention “2-Propanol, 1-(methylsulfonyl)-”, it suggests that related compounds could potentially be used in similar applications .
Potential for Future Research
The compound’s potential implications for research and industry are recognized, and future research directions are being explored. This suggests that “2-Propanol, 1-(methylsulfonyl)-” may have additional applications that are yet to be discovered.
Safety and Hazards
Mechanism of Action
Mode of Action
Propranolol is a nonselective β-adrenergic receptor antagonist . When access to beta-receptor sites is blocked by Propranolol, the chronotropic, inotropic, and vasodilator responses to beta-adrenergic stimulation are decreased proportionately .
Biochemical Pathways
Propranolol affects several biochemical pathways. It inhibits the action of catecholamines (adrenaline and noradrenaline) at beta-adrenergic receptors, which are found in the heart and other organs of the body . This inhibition leads to decreased heart rate, reduced force of heart contractions, and reduced blood pressure .
Pharmacokinetics
The pharmacokinetics of Propranolol involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, Propranolol is rapidly and completely absorbed . It undergoes significant first-pass metabolism in the liver, which can affect its bioavailability . The drug is widely distributed throughout the body and is metabolized primarily by the liver . It is excreted in the urine as metabolites .
Action Environment
The action, efficacy, and stability of Propranolol can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of the drug . Additionally, factors such as pH levels, temperature, and the presence of other drugs can impact the drug’s stability and efficacy .
properties
IUPAC Name |
1-methylsulfonylpropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3S/c1-4(5)3-8(2,6)7/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKZDINYUFBARL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80941543 | |
Record name | 1-(Methanesulfonyl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80941543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propanol, 1-(methylsulfonyl)- | |
CAS RN |
1977-38-4 | |
Record name | 2-Propanol, 1-(methylsulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001977384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Methanesulfonyl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80941543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methanesulfonylpropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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